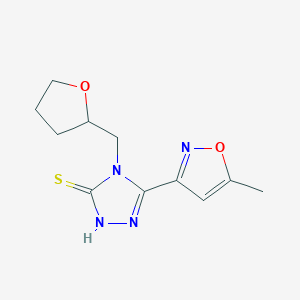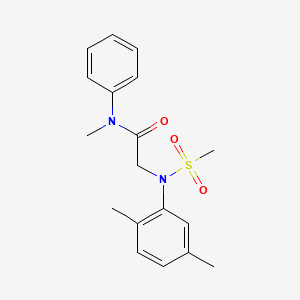![molecular formula C21H20N4O B4581307 2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)
2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including chlorination, aminization, and condensation reactions. These compounds can be synthesized from related pyrazolo precursors through various chemical transformations, such as cyclization and functionalization, which allow for the introduction of diverse substituents into the pyrazolo[1,5-a]pyrimidine scaffold (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a triclinic crystal system, with precise measurements of cell dimensions indicating the compactness and specific geometry of the crystal structure. X-ray diffraction analyses provide detailed insights into the molecular conformation, stabilizing interactions, and overall molecular geometry (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and formylation, to yield functionalized derivatives. The presence of specific substituents, such as acyl groups, significantly influences their chemical reactivity and binding efficiency to biological receptors (L. Squarcialupi et al., 2013).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceutical research. The triclinic crystal structure and specific geometric parameters indicate solid-state characteristics relevant to their stability and potential use in crystalline form (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are defined by the structural features of the pyrazolo[1,5-a]pyrimidine core. Modifications at specific positions on the ring system can lead to significant changes in their biological activity and selectivity towards various biological targets (L. Squarcialupi et al., 2013).
Scientific Research Applications
Bioactivity and Selective Receptor Antagonism
- Human A3 Adenosine Receptor Antagonists: Derivatives of the pyrazolo[1,5-a]pyrimidin class, including closely related structures, have been identified as potent and selective antagonists of the human A3 adenosine receptor (AR). These compounds exhibit low nanomolar affinity and high selectivity, making them potential therapeutic agents for conditions involving this receptor, such as neurotoxicity and various inflammatory diseases. The presence of specific substituents has been highlighted as crucial for efficient binding and selectivity towards this receptor, suggesting the importance of structural optimization for enhanced bioactivity (Squarcialupi et al., 2013).
Chemical Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis: Research into related compounds includes synthesis methods and crystal structure analysis. For example, derivatives synthesized from pyrazolo[1,5-a]pyrimidine precursors have been structurally characterized, revealing insights into their crystal configurations and providing a basis for understanding their chemical and biological properties. These studies lay the groundwork for further exploration of the compound's potential in various scientific applications, including as anticancer agents (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
- Antitumor and Antimicrobial Potential: Novel syntheses of N-arylpyrazole-containing compounds have been developed, leading to derivatives with significant antitumor and antimicrobial activities. These activities highlight the potential therapeutic applications of compounds within the pyrazolo[1,5-a]pyrimidin family, demonstrating their relevance in developing new treatments for cancer and bacterial infections (Riyadh, 2011).
Fluorescent Probes and Photophysical Properties
- Functional Fluorophores and Fluorescent Probes: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for creating functional fluorophores, offering potential applications as fluorescent probes. These compounds have exhibited significant fluorescence intensity and quantum yields, making them suitable for detecting biologically or environmentally relevant species. Such research underscores the versatility of the pyrazolo[1,5-a]pyrimidin framework in the development of new materials for scientific and diagnostic applications (Castillo et al., 2018).
properties
IUPAC Name |
2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-10-15(11-9-14)17-12-23-21-19(16-6-4-3-5-7-16)18(13-26-2)24-25(21)20(17)22/h3-12H,13,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHULQTZPSYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)COC)C4=CC=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)
![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4581271.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)